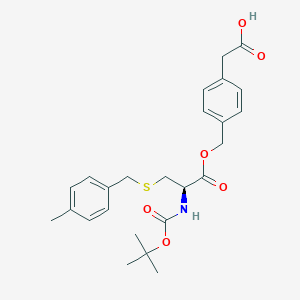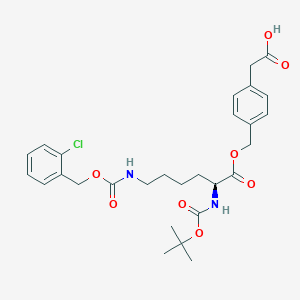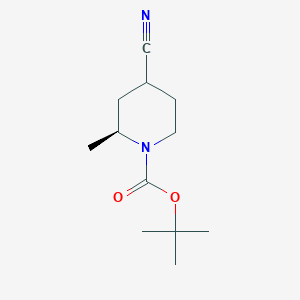
Boc-L-Ile-O-CH2-Ph-CH2-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-L-Ile-O-CH2-Ph-CH2-COOH, also known as tert-butoxycarbonyl-L-isoleucine-O-benzylglycine, is a chemical compound with diverse applications in scientific research. This compound is particularly notable for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an isoleucine residue, and a benzylglycine moiety. These structural features make it a valuable tool in various fields such as drug synthesis, peptide modifications, and bioconjugation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Ile-O-CH2-Ph-CH2-COOH typically involves the following steps:
Protection of Isoleucine: The isoleucine residue is first protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Benzylglycine: Benzylglycine is synthesized by reacting benzyl bromide with glycine in the presence of a base like sodium hydroxide.
Coupling Reaction: The protected isoleucine and benzylglycine are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-L-Ile-O-CH2-Ph-CH2-COOH undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Hydrogenation: The benzyl group can be removed via hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like DCC or DIC.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Palladium on Carbon (Pd/C): Used for hydrogenation of the benzyl group.
Dicyclohexylcarbodiimide (DCC): Used for peptide coupling reactions.
Major Products Formed
Deprotected Isoleucine Derivatives: Formed after Boc deprotection.
Debenzylated Glycine Derivatives: Formed after hydrogenation of the benzyl group.
Peptide Conjugates: Formed through coupling reactions with other amino acids or peptides.
Applications De Recherche Scientifique
Boc-L-Ile-O-CH2-Ph-CH2-COOH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of bioconjugates and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of Boc-L-Ile-O-CH2-Ph-CH2-COOH is primarily related to its role as a building block in peptide synthesis. The compound’s Boc protecting group prevents unwanted side reactions during peptide coupling, ensuring the selective formation of peptide bonds. Upon deprotection, the free amino group can participate in further reactions, facilitating the synthesis of complex peptides and proteins. The benzyl group serves as a protecting group for the carboxyl group, which can be removed under specific conditions to reveal the active carboxyl group for subsequent reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-L-Val-O-CH2-Ph-CH2-COOH: Similar structure with valine instead of isoleucine.
Boc-L-Leu-O-CH2-Ph-CH2-COOH: Similar structure with leucine instead of isoleucine.
Boc-L-Ala-O-CH2-Ph-CH2-COOH: Similar structure with alanine instead of isoleucine.
Uniqueness
Boc-L-Ile-O-CH2-Ph-CH2-COOH is unique due to the presence of the isoleucine residue, which imparts specific steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of peptides with specific structural and functional characteristics. The compound’s ability to undergo selective deprotection and coupling reactions further enhances its utility in various scientific applications.
Propriétés
IUPAC Name |
2-[4-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO6/c1-6-13(2)17(21-19(25)27-20(3,4)5)18(24)26-12-15-9-7-14(8-10-15)11-16(22)23/h7-10,13,17H,6,11-12H2,1-5H3,(H,21,25)(H,22,23)/t13-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNXOMCHTPESCE-GUYCJALGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride](/img/structure/B6289766.png)
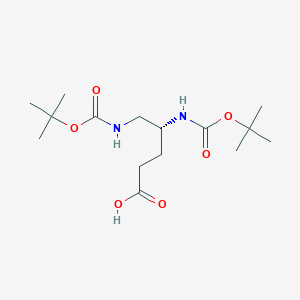
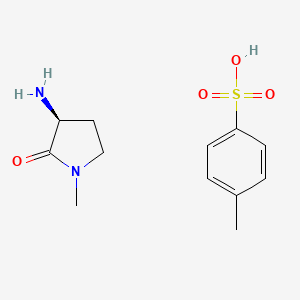
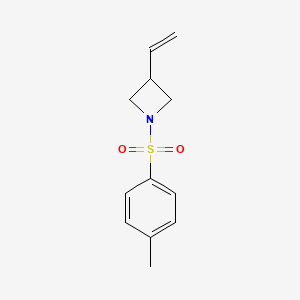

![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)
